5-((2-氟苄基)硫代)-2-(4-氟苯基)-4-(苯基磺酰基)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

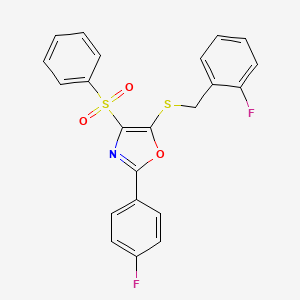

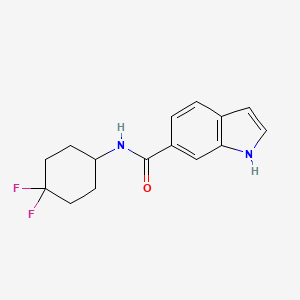

The synthesis of oxazole derivatives, including compounds similar to 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, involves the elaboration of the oxazole ring through reactions at the 2-methylene position. These reactions afford extended oxazoles with various substituents, demonstrating the flexibility of this scaffold for synthetic modifications. For example, α-sulfonyl anions derived from 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole react smoothly with alkyl halides, leading to monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation and subsequent modifications highlight the synthetic utility of the oxazole ring for generating complex molecules with potential biological activities (Patil & Luzzio, 2016).

Molecular Structure Analysis

The structural analysis of oxazole derivatives reveals a variety of interactions and motifs critical for their biological activity and physical properties. For instance, molecules containing oxazole rings exhibit significant hydrogen bonding, chalcogen interactions, and non-covalent contacts, such as π-π stacking and halogen bonds, contributing to their structural stability and reactivity. The crystal structure and theoretical studies, including density functional theory (DFT) calculations, provide insights into the geometrical parameters, electron distribution, and intermolecular interactions crucial for the molecular architecture and its implications on biological functions (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole and related compounds encompasses a range of transformations pivotal for exploring their therapeutic potential. These transformations include nucleophilic substitutions, electrophilic additions, and cycloaddition reactions facilitated by the oxazole ring's reactivity. The presence of electron-withdrawing groups, such as sulfonyl and fluorine atoms, modulates the compound's reactivity, enabling selective reactions at specific sites on the molecule. These chemical properties are instrumental in the design and synthesis of new molecules with enhanced biological activities and selectivity (Williams & Fu, 2010).

科学研究应用

量子力学研究和光收获

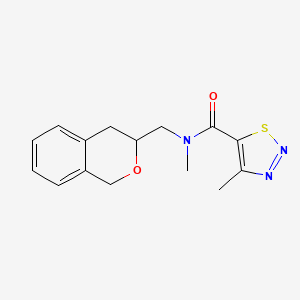

对含芳香卤代生物活性磺胺基苯并噁唑化合物的量子力学研究,包括与问题化合物类似的化合物,显示出在光收获方面具有潜在应用。这些研究使用密度泛函理论,表明这些化合物由于其能量稳定的构象和电子分布特性 (Mary et al., 2019),可能在新型光收获材料的开发中发挥作用。

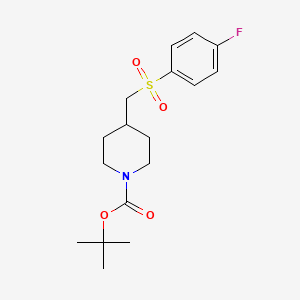

抗菌活性

含有1,3,4-噁二唑基团的砜衍生物,与感兴趣的化合物密切相关,已经表现出对水稻细菌性叶枯病具有显著的抗菌活性。这些活性包括抑制细胞外多糖的产生和降低某些致病因子的基因表达水平,突显了它们在农业应用中的潜力 (Shi et al., 2015)。

抗微生物评价

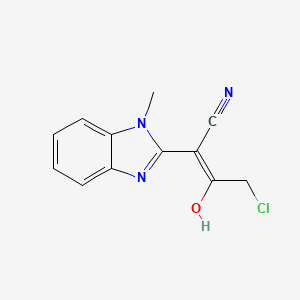

来自噻唑并[3,2-b][1,2,4]三唑类的桥头氮的杂环融合系统,与目标化合物共享结构基元,已经合成并显示出对各种细菌和酵母的抗微生物活性。这表明它们在开发新的抗微生物剂中的潜在用途 (Bărbuceanu等,2015)。

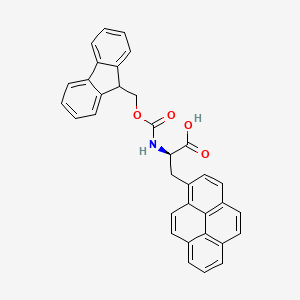

荧光分子探针

与“5-((2-氟苄基)硫基)-2-(4-氟苯基)-4-(苯基磺酰基)噁唑”相关的化合物已经制备为荧光溶剂依赖性染料,显示出强烈的溶剂依赖性荧光。这些化合物用于开发用于研究各种生物事件和过程的超灵敏荧光分子探针,展示了它们在生物成像和诊断中的应用 (Diwu et al., 1997)。

合成和药理评价

进一步的研究集中在合成和药理评价新化合物以寻求潜在的抗惊厥活性。这些研究涉及理解结构活性关系以增强抗惊厥效力,表明这些化合物的药物化学应用 (Zarghi et al., 2008)。

属性

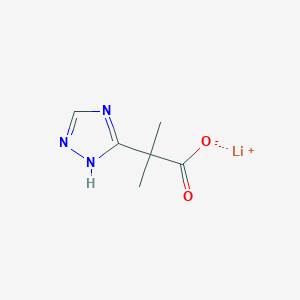

IUPAC Name |

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEUAWKYQMOSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)